molecular formula C23H26N4O B5088436 N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine

Cat. No. B5088436
M. Wt: 374.5 g/mol
InChI Key: AFEKICQSZHIMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a piperidinamine derivative and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Additionally, N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has been found to exhibit various biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity by scavenging free radicals in the body. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has been found to exhibit analgesic activity by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple chemical reactions. Additionally, it exhibits potent biological activity, making it a useful tool for studying various biological processes. However, there are also some limitations associated with the use of N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine in lab experiments. For example, this compound can be toxic at high concentrations, and its effects on human health are not fully understood.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine. One potential direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine and its effects on human health.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine is a complex process that involves several steps. The first step involves the synthesis of 3-(1H-imidazol-2-yl)benzoic acid, which is then converted into 3-(1H-imidazol-2-yl)benzoyl chloride. The second step involves the reaction of 3-(1H-imidazol-2-yl)benzoyl chloride with N-(3,4-dimethylphenyl)piperidine-3-amine in the presence of a base such as triethylamine. This reaction leads to the formation of N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antifungal, antibacterial, and antiviral activities. It has also been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-16-8-9-20(13-17(16)2)26-21-7-4-12-27(15-21)23(28)19-6-3-5-18(14-19)22-24-10-11-25-22/h3,5-6,8-11,13-14,21,26H,4,7,12,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEKICQSZHIMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=NC=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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